Cas no 203-68-9 (Furo[2,3,4,5-lmn]phenanthridine(8CI,9CI))

Furo[2,3,4,5-lmn]phenanthridine(8CI,9CI) structure
203-68-9 structure
Product Name:Furo[2,3,4,5-lmn]phenanthridine(8CI,9CI)
CAS No:203-68-9
MF:C13H7NO
MW:193.200783014297
CID:260746
PubChem ID:71358662
Update Time:2025-04-19

Furo[2,3,4,5-lmn]phenanthridine(8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3,4,5-lmn]phenanthridine(8CI,9CI)
    • Phenanthridine,1,10-epoxy-
    • Furo[2,​3,​4,​5-​lmn]​phenanthridine (8CI,​9CI)
    • DTXSID80782635
    • Furo[2,3,4,5-lmn]phenanthridine
    • 203-68-9
    • Inchi: 1S/C13H7NO/c1-3-8-7-14-9-4-2-6-11-13(9)12(8)10(5-1)15-11/h1-7H
    • InChI Key: FFZONLNBFDWYGM-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=C3C=2C2C(C=N3)=CC=CC1=2

Computed Properties

  • Exact Mass: 193.05281
  • Monoisotopic Mass: 193.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03
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